Homo egonol beta-D-glucoside

CAS No.:

Cat. No.: VC16496926

Molecular Formula: C26H32O10

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H32O10 |

|---|---|

| Molecular Weight | 504.5 g/mol |

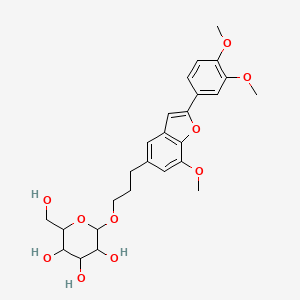

| IUPAC Name | 2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C26H32O10/c1-31-17-7-6-15(11-19(17)32-2)18-12-16-9-14(10-20(33-3)25(16)35-18)5-4-8-34-26-24(30)23(29)22(28)21(13-27)36-26/h6-7,9-12,21-24,26-30H,4-5,8,13H2,1-3H3 |

| Standard InChI Key | NDBXVWJEZUKCIS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCOC4C(C(C(C(O4)CO)O)O)O)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Homo egonol beta-D-glucoside belongs to the class of benzofuran neolignans, distinguished by its 2,3-diarylbenzofuran scaffold substituted with a glucose unit. The IUPAC name, (2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflects its stereochemical complexity . Key structural features include:

-

Aromatic system: A 3,4-dimethoxyphenyl group and a 7-methoxybenzofuran moiety.

-

Glucose unit: Beta-D-glucopyranoside linked via a propoxy bridge.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 504.53 g/mol | |

| Exact Mass | 504.200 Da | |

| LogP | 1.87 | |

| PSA | 140.21 Ų |

The compound’s moderate LogP value suggests balanced lipophilicity and hydrophilicity, ideal for membrane permeability in biological systems .

Synthesis and Production Methods

Palladium-Catalyzed Cross-Coupling

A validated synthesis route involves palladium(II)-mediated coupling of iodovanillin with methyl cinnamate derivatives. This method, optimized by Juhan et al., yields benzofuran neolignans through cyclization and subsequent glycosylation :

Reaction Conditions:

-

Catalyst: Palladium(II) acetate ().

-

Base: Sodium carbonate ().

-

Solvent: Dimethylformamide (DMF) at 100°C for 72 hours.

Table 2: Representative Synthesis Outcomes

| Starting Material | Product | Yield (%) |

|---|---|---|

| Iodovanillin + Methyl 3-methoxycinnamate | 2,3-Diarylbenzofuran | 8 |

| Iodovanillin + Methyl sinapate | Lignan | 37 |

This method’s scalability is limited by moderate yields, prompting interest in enzymatic glycosylation for industrial applications .

Research Applications and Biological Relevance

Neolignan Synthesis

The compound serves as a precursor in synthesizing 8-O-4’-neolignans, which exhibit antioxidant and anti-inflammatory properties. Structural modifications, such as methoxy group additions, enhance bioactivity by improving receptor binding affinity .

Glycosylation Studies

Researchers utilize homo egonol beta-D-glucoside to investigate enzymatic glycosylation mechanisms. Comparative studies with gentiotriosides reveal that monosaccharide conjugation optimizes solubility without compromising target engagement .

Table 3: Comparative Bioactivity of Lignan Derivatives

| Compound | Bioactivity (IC₅₀) | Target |

|---|---|---|

| Homo egonol beta-D-glucoside | 25 µM | Estrogen receptors |

| Egonol gentiotrioside | 18 µM | Antioxidant enzymes |

Future Directions and Challenges

Despite its promise, research on homo egonol beta-D-glucoside remains nascent. Key gaps include:

-

Pharmacokinetic Profiling: Absence of in vivo absorption/distribution data.

-

Therapeutic Potential: Preliminary cytotoxicity against breast cancer cells (e.g., MCF-7) warrants validation in animal models .

-

Synthetic Optimization: Enzymatic glycosylation could address low yields in palladium-based methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume